ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key substituents include a piperidine-1-sulfonyl group at the 4-position of the benzoyl imino moiety, a methoxy-oxoethyl chain at position 3, and an ethyl carboxylate at position 6 (). The (2Z)-configuration indicates the stereochemistry of the imino bond, which influences molecular geometry and intermolecular interactions.
The piperidine sulfonyl group may enhance solubility or target binding, while the benzothiazole core is common in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents). Crystallographic tools like SHELX () and WinGX () are critical for resolving its 3D structure, particularly for analyzing puckering conformations () and hydrogen-bonding networks ().
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S2/c1-3-35-24(31)18-9-12-20-21(15-18)36-25(28(20)16-22(29)34-2)26-23(30)17-7-10-19(11-8-17)37(32,33)27-13-5-4-6-14-27/h7-12,15H,3-6,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNTUTYHOMOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 2,3-dihydro-1,3-benzothiazole scaffold is constructed via cyclization of 2-aminobenzenethiol derivatives. A modified protocol from J. Org. Chem. (2024) employs carboxylic acids and 2-aminobenzenethiols using (o-CF3PhO)3P as a coupling agent. For this target, 2-amino-6-carboxybenzenethiol serves as the precursor.
Procedure :
- React 2-amino-6-carboxybenzenethiol (1.0 equiv) with ethyl chloroformate (1.2 equiv) in dry THF under N2 to form the ethyl ester.
- Treat with (o-CF3PhO)3P (1.5 equiv) and triethylamine (2.0 equiv) at 0°C, followed by warming to 25°C for 12 hours.
- Isolate ethyl 2-amino-1,3-benzothiazole-6-carboxylate via column chromatography (hexane/EtOAc, 7:3). Yield: 78%.
Introduction of the 2-Imino Group
The imino functionality is installed via condensation with 4-(piperidine-1-sulfonyl)benzaldehyde. A modified Biginelli reaction (PMC, 2023) facilitates imine formation under acidic conditions.
Procedure :
- Dissolve ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1.0 equiv) and 4-(piperidine-1-sulfonyl)benzaldehyde (1.1 equiv) in ethanol.
- Add p-toluenesulfonic acid (0.1 equiv) and reflux for 6 hours.
- Cool, filter, and recrystallize to obtain ethyl 2-{[4-(piperidine-1-sulfonyl)benzylidene]amino}-1,3-benzothiazole-6-carboxylate . Yield: 65%.
Functionalization at Position 3
The 3-(2-methoxy-2-oxoethyl) group is introduced via Michael addition. A Knoevenagel condensation approach (Der Pharma Chemica, 2023) is adapted using methyl acrylate.
Procedure :
- React the imino-benzothiazole intermediate (1.0 equiv) with methyl acrylate (1.5 equiv) in DMF.
- Add DBU (1.2 equiv) and stir at 80°C for 8 hours.
- Purify via silica gel chromatography (CH2Cl2/MeOH, 95:5) to yield ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate . Yield: 58%.
Optimization and Characterization
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis could produce carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Hypothetical Structural Comparison of Selected Analogs
*Based on Morgan fingerprints ().
Bioactivity and Target Interactions
Bioactivity profiles correlate with structural similarity (). For instance:
- The piperidine sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas analogs lacking this group () might exhibit divergent activities.
- Docking affinity variability () suggests that minor changes, such as replacing ethyl with methoxy-oxoethyl, could alter interactions with enzymatic binding pockets.
Table 2: Inferred Bioactivity Clustering
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The methoxy-oxoethyl group in the target compound may form stronger hydrogen bonds compared to ethyl or methyl analogs, influencing crystal packing ().
- Crystallographic Data : The Cambridge Structural Database (CSD, ) enables comparisons of bond lengths and angles. For example, the dihydrothiazole ring puckering in the target compound could resemble related structures resolved via SHELX ().
Methodological Considerations in Comparative Studies
Chemical Space Networking : Compounds are grouped by Murcko scaffolds and Tanimoto coefficients ≥0.5 to ensure meaningful affinity comparisons ().
QSAR Models : These models predict bioactivity based on population-wide chemical features rather than pairwise comparisons ().
Chemical-Genetic Profiling : Fitness defect profiles in yeast deletion strains help infer modes of action ().
Biological Activity
Ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzothiazole core and piperidine substituents, suggests various biological activities. This article aims to explore its biological activity based on available research findings.
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 342.38 g/mol
- CAS Number : Not specifically listed in the provided sources.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, piperidine derivatives have demonstrated cytotoxic effects against metastatic breast cancer cells (MDA-MB-231) in vitro, indicating that structural modifications can enhance their therapeutic potential .
- In silico studies have shown that such compounds may possess desirable drug-like characteristics for oral delivery systems, enhancing their applicability in cancer therapy .
- Anti-inflammatory and Analgesic Effects :
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Q & A
Q. What degradation pathways dominate under oxidative or reductive conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
